Methyl 2-(4-amino-3-nitrophenyl)acetate
Overview
Description
Scientific Research Applications
Colorimetric Sensing
Methyl 2-(4-amino-3-nitrophenyl)acetate has been utilized in the development of colorimetric sensors. For instance, a study by Suryanti, Wibowo, and Handayani (2020) described the use of a related compound as a colorimetric chemosensor for H2PO4– and AcO–, showcasing significant color changes detectable by the naked eye. This sensor did not react to other anions like SO4 2–, NO3 –, and CIO4 –, indicating its selective sensing abilities (Suryanti, Wibowo, & Handayani, 2020).
Kinetic Studies in Chemical Reactions
Konakahara et al. (1988) conducted kinetic studies on the reaction of p-nitrophenyl acetate with various compounds, providing insights into reaction mechanisms and rates. This study demonstrates the potential of this compound in understanding reaction kinetics and mechanisms (Konakahara et al., 1988).
Electrochemical Sensing for Toxic Organic Pollutants
Shah et al. (2017) explored the use of gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including compounds related to this compound. This study highlights its application in the development of advanced electrochemical sensors for environmental monitoring (Shah et al., 2017).
Safety and Hazards
“Methyl 2-(4-amino-3-nitrophenyl)acetate” is considered hazardous. It is advised to avoid breathing its mist, gas or vapours and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a dark place, sealed in dry, at room temperature .
Properties
IUPAC Name |
methyl 2-(4-amino-3-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVFPDFFCHFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708290 | |
Record name | Methyl (4-amino-3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28694-94-2 | |
Record name | Methyl (4-amino-3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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